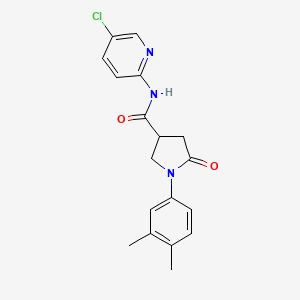![molecular formula C20H23N3O B4419333 N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419333.png)
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide
説明
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide, also known as PBP, is a chemical compound that has been studied extensively for its potential use in scientific research. PBP is a benzimidazole derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide is not fully understood, but it is believed to act on a variety of targets in the body, including GABA receptors, serotonin receptors, and ion channels. This compound has been found to have both agonist and antagonist effects on these targets, leading to its diverse range of effects.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, antiproliferative effects on cancer cells, and effects on ion channels and neurotransmitters. This compound has also been found to have effects on memory and learning, making it a potential candidate for the treatment of cognitive disorders.
実験室実験の利点と制限
One advantage of N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide is its diverse range of effects, making it a useful compound for studying a variety of biological processes. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret some of its effects.
将来の方向性
There are many potential future directions for research on N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide. One area of interest is the development of new drugs based on this compound, with similar properties but improved efficacy and safety profiles. Another area of interest is the investigation of this compound's effects on specific targets in the body, such as specific ion channels or neurotransmitters. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
科学的研究の応用
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide has been studied for its potential use in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar properties.
特性
IUPAC Name |
N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-15-23-18-12-7-6-11-17(18)22-19(23)13-8-14-21-20(24)16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTIAHCYOPXCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[7-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B4419253.png)
![2-[(2-oxo-2-piperidin-1-ylethyl)sulfonyl]benzoic acid](/img/structure/B4419262.png)
![3-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4419268.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419279.png)

![(4-isopropylphenyl){[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4419284.png)


![3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4419310.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4419325.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4419352.png)

